![molecular formula C14H11F3N2O2 B14582541 {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid CAS No. 61494-56-2](/img/structure/B14582541.png)
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is a compound that features a trifluoromethyl group attached to an aniline moiety, which is further connected to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid typically involves the coupling of a trifluoromethyl-substituted aniline with a pyridine derivative. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium as a catalyst to form the carbon-carbon bond between the two aromatic rings . The reaction conditions generally include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine or reduce other functional groups present in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce new functional groups onto the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound can be used to study the effects of trifluoromethyl and pyridine groups on biological systems. It may serve as a precursor for the synthesis of bioactive molecules or as a probe to investigate biochemical pathways.
Medicine
Its unique structure can be exploited to design new pharmaceuticals with improved efficacy and selectivity .
Industry
In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Wirkmechanismus
The mechanism of action of {2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the pyridine ring can participate in hydrogen bonding and other interactions with biological targets . These properties contribute to the compound’s overall biological activity and effectiveness.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{[5-(Trifluoromethyl)pyridin-2-yl]thio}acetic acid: This compound features a similar trifluoromethyl-pyridine structure but with a thioether linkage instead of an aniline moiety.
2-(Trifluoromethyl)pyridine-5-boronic acid: Another related compound with a trifluoromethyl group attached to a pyridine ring, used in various synthetic applications.
Uniqueness
{2-[3-(Trifluoromethyl)anilino]pyridin-3-yl}acetic acid is unique due to the presence of both an aniline and a pyridine ring in its structure. This combination allows for a diverse range of chemical reactions and interactions, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
61494-56-2 |
|---|---|
Molekularformel |
C14H11F3N2O2 |
Molekulargewicht |
296.24 g/mol |
IUPAC-Name |
2-[2-[3-(trifluoromethyl)anilino]pyridin-3-yl]acetic acid |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)10-4-1-5-11(8-10)19-13-9(7-12(20)21)3-2-6-18-13/h1-6,8H,7H2,(H,18,19)(H,20,21) |
InChI-Schlüssel |
ROAROSUNSQTJBB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)CC(=O)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(6-Methoxynaphthalen-1-yl)methyl]-2-methylcyclohexane-1,3-dione](/img/structure/B14582458.png)
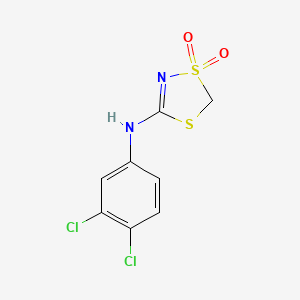
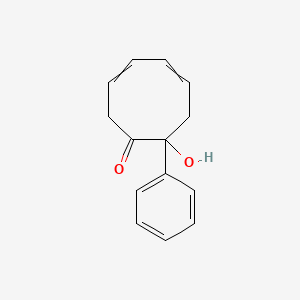
![6-[3-(4-Methoxyphenyl)-1,2-oxazol-5(2H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14582488.png)
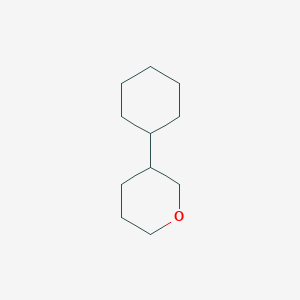
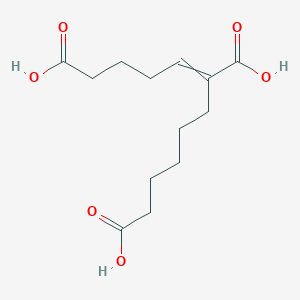
![Cyclobuta[f]-1,3-benzodioxole, 5,6-dihydro-](/img/structure/B14582511.png)
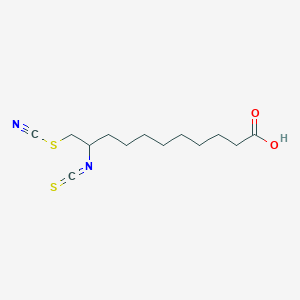
![1-[(Dodecyloxy)methyl]-3-[(hydroxyimino)methyl]pyridin-1-ium iodide](/img/structure/B14582521.png)
![7-[(1R,2R)-2-hydroxy-5-(3-oxobutylidene)cyclopentyl]heptanoic acid](/img/structure/B14582523.png)
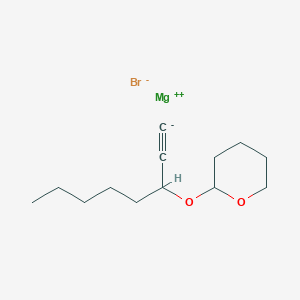
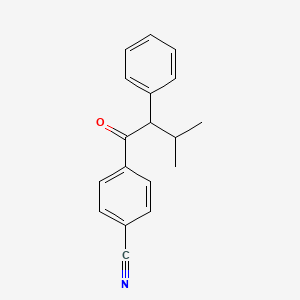

![Ethyl [2-(4-bromophenyl)ethyl]phosphinite](/img/structure/B14582555.png)
